molecular formula C18H19NO6 B8455215 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

Cat. No.: B8455215
M. Wt: 345.3 g/mol
InChI Key: PXLJRDOKORMMCA-UHFFFAOYSA-N
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Description

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a trimethoxyphenyl group, and a nitrobenzene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxy-5-nitrobenzyl bromide under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene involves its interaction with cellular targets such as tubulin and other proteins involved in cell division. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate signaling pathways like the JNK pathway, contributing to its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-trimethoxy-5-[(1Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene is unique due to its combination of methoxy, trimethoxyphenyl, and nitrobenzene groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and modulate specific signaling pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C18H19NO6

Molecular Weight

345.3 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethenyl]benzene

InChI

InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3

InChI Key

PXLJRDOKORMMCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybenzaldehyde (5, 54.7 g), (4-methoxy-3-nitrobenzyl)triphenylphosphonium bromide (4, 148.6 g) and 1300 ml of toluene are charged, at 20° C. and under nitrogen, into a 2 litre three-necked flask equipped with a mechanical stirrer, a thermometer, a T piece, a dropping funnel and a reflux condenser surmounted by a bubble counter. The stirred suspension is cooled to 5° C. using an ice bath and then 63.2 g of a 25% w/w solution of sodium methoxide in methanol are added at 5° C. over 40 minutes. As the addition progresses, the suspension color changes from off-white to yellow and then to brown. The mixture is stirred for 1 hour at 5° C. and the end of the reaction is monitored by HPLC (complete consumption of the aldehyde). Acetic acid (3 g, 0.05 mol) is then added. The suspension is heated to 40° C. and is maintained at 40° C. for 30 minutes. At this temperature, only the salts remain insoluble. The mixture is filtered at 40° C. through a sintered glass filter (No. 3) and the salts are washed on the filter 3 times with 100 ml portions of toluene. The filtrate is returned to a round-bottomed flask with 250 ml of distilled water, and the two-phase mixture is stirred for 20 minutes at 40° C. and then the phases are separated. The toluene phase is washed twice with 250 ml portions of distilled water and then concentrated to dryness on a rotary evaporator. The residue is taken up in 600 ml of isopropanol and 12 ml of toluene at 40° C. The expected product begins to crystallize and the temperature is allowed to return to ambient temperature overnight with slow stirring. The stirred suspension is cooled to and maintained for 1 hour at 5° C., then filtered through a sintered glass filter, and the filter cake is washed twice with 125 ml portions of isopropanol, sucked dry and dried in an oven under vacuum (35° C./30 mmHg/18 hours). A mixture of Z and E isomers (6) and (7) (91.7 g) is obtained with a Z/E ratio of 75/25 (IS IPLC) and a yield of 95%.
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95%

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